molecular formula C11H10N2O3S2 B2941902 2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate CAS No. 1794794-15-2

2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate

Cat. No.: B2941902
CAS No.: 1794794-15-2
M. Wt: 282.33
InChI Key: DDNMLMFHFZUTFR-UHFFFAOYSA-N
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Description

2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by its unique molecular structure, which includes a thiazole ring attached to an ethyl group that is further connected to a 5-methylthiophene-2-carboxylate moiety.

Mechanism of Action

    Target of Action

    Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the specific compound and its structure.

    Mode of Action

    The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been found to inhibit certain enzymes, interact with various receptors, or interfere with DNA synthesis . The specific mode of action would depend on the specific targets of the compound.

    Biochemical Pathways

    Thiazole derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For example, they might affect pathways related to inflammation, cell growth, or metabolic processes .

    Result of Action

    The molecular and cellular effects of thiazole derivatives can include changes in enzyme activity, alterations in cell signaling, and effects on cell growth or survival . The specific effects would depend on the compound’s targets and mode of action.

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The resulting thiazole intermediate can then be further modified to introduce the ethyl group and the 5-methylthiophene-2-carboxylate moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: : Substitution reactions can introduce new substituents at various positions on the thiazole ring or the ethyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Thiazole derivatives are known for their biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: : The compound may be investigated for its potential therapeutic effects in treating various diseases.

  • Industry: : It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Comparison with Similar Compounds

2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate can be compared with other thiazole derivatives, such as:

  • 2-Oxo-2-(thiazol-2-ylamino)acetic acid: : Similar in structure but lacking the 5-methylthiophene-2-carboxylate moiety.

  • 2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl 3-methylbenzoate: : Another thiazole derivative with a different aromatic ring attached.

  • N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide: : A thiazole derivative with an amide group instead of a carboxylate group.

These compounds share the thiazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 5-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-7-2-3-8(18-7)10(15)16-6-9(14)13-11-12-4-5-17-11/h2-5H,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNMLMFHFZUTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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